N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a glycinamide backbone
Properties
Molecular Formula |
C21H18FIN2O4S |
|---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C21H18FIN2O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-12-2-15(22)3-13-20)14-21(26)24-17-6-4-16(23)5-7-17/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
AKYASSPCFYPJIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions, where amines react with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors, leading to modulation of signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide: Differing by the presence of a trifluoromethyl group.
N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide: Differing by the presence of a methylsulfonyl group.
N,N-Dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: Differing by the presence of dibenzyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
